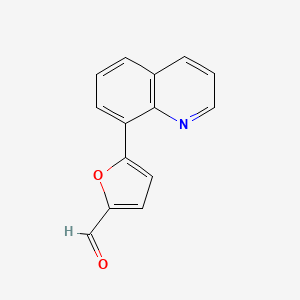

5-(Quinolin-8-yl)furan-2-carbaldehyde

Description

5-(Quinolin-8-yl)furan-2-carbaldehyde is a heterocyclic compound featuring a furan-2-carbaldehyde moiety substituted at the 5-position with a quinolin-8-yl group. This structure combines the aromatic and electron-deficient properties of quinoline with the reactive aldehyde group of furan-2-carbaldehyde.

Propriétés

IUPAC Name |

5-quinolin-8-ylfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-9-11-6-7-13(17-11)12-5-1-3-10-4-2-8-15-14(10)12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJAADBRBPGQEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=CC=C(O3)C=O)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinolin-8-yl)furan-2-carbaldehyde typically involves the condensation of 8-aminoquinoline with furan-2-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid, such as hydrochloric acid or sulfuric acid, to facilitate the condensation reaction .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

5-(Quinolin-8-yl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: 5-(Quinolin-8-yl)furan-2-carboxylic acid.

Reduction: 5-(Quinolin-8-yl)furan-2-methanol.

Substitution: 5-(Quinolin-8-yl)-2-bromofuran.

Applications De Recherche Scientifique

Materials Science Applications

1. Organic Light-Emitting Diodes (OLEDs)

The luminescent properties of quinoline derivatives make them suitable for applications in organic electronics, particularly in OLED technology. Compounds like 5-(Quinolin-8-yl)furan-2-carbaldehyde can be utilized to develop efficient light-emitting materials due to their favorable electronic properties . Research into the synthesis of these materials has shown promising results in terms of performance and stability.

2. Photovoltaic Devices

Similar to their application in OLEDs, quinoline-based compounds are being explored for use in photovoltaic devices. Their ability to absorb light and convert it into electrical energy positions them as potential candidates for enhancing the efficiency of solar cells .

Organic Synthesis Applications

1. Building Blocks for Complex Molecules

5-(Quinolin-8-yl)furan-2-carbaldehyde serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives through reactions such as condensation and substitution, facilitating the development of new pharmaceuticals and agrochemicals .

2. Synthesis of Heterocycles

The compound can be employed in the synthesis of novel heterocyclic compounds that may possess unique biological activities. Its ability to participate in diverse chemical reactions makes it an important building block in synthetic organic chemistry .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Somvanshi et al., 2008 | Demonstrated anticancer activity against various cell lines | Development of chemotherapeutic agents |

| Biavatti et al., 2002 | Explored antifungal properties | New antifungal drug development |

| Recent DFT studies | Assessed binding affinities with CDK-5 enzyme | Potential for drug design targeting cancer |

Mécanisme D'action

The mechanism of action of 5-(Quinolin-8-yl)furan-2-carbaldehyde is primarily related to its ability to interact with biological molecules through its quinoline and furan rings. These interactions can involve hydrogen bonding, π-π stacking, and coordination with metal ions. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in microbial growth and proliferation .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares key structural features and properties of 5-(Quinolin-8-yl)furan-2-carbaldehyde with similar compounds:

*Calculated molecular weight based on formula C₁₄H₉NO₂.

Key Observations :

- Electron-Withdrawing Groups (e.g., NO₂, Br): Increase molecular weight and thermal stability but reduce vapor pressure .

- Quinoline vs.

- Functional Group Variation : Replacing the aldehyde with a carboxylate (as in ) alters solubility and hydrogen-bonding patterns, impacting crystallinity .

Thermodynamic and Stability Data

Comparative thermodynamic properties of nitrophenyl-substituted analogs (from and ):

The absence of direct data for 5-(Quinolin-8-yl)furan-2-carbaldehyde necessitates extrapolation: its larger aromatic system likely increases ΔsubH° compared to phenyl analogs, aligning with trends in polycyclic compounds .

Activité Biologique

5-(Quinolin-8-yl)furan-2-carbaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by various research findings and case studies.

Chemical Structure and Properties

5-(Quinolin-8-yl)furan-2-carbaldehyde has the following chemical structure:

- Molecular Formula : C12H9N1O2

- Molecular Weight : 201.21 g/mol

This compound features a quinoline moiety attached to a furan ring with an aldehyde functional group, which contributes to its reactivity and biological activity.

Biological Activity

Anticancer Properties

Research indicates that derivatives of quinoline, including 5-(Quinolin-8-yl)furan-2-carbaldehyde, exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various quinoline derivatives against human cancer cell lines, revealing IC50 values ranging from 1.23 to 7.39 µM for certain derivatives, suggesting promising antitumor activity .

Table 1: Cytotoxicity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(Quinolin-8-yl)furan-2-carbaldehyde | MCF-7 (Breast) | TBD |

| 5-(Quinolin-8-yl)furan-2-carbaldehyde | A549 (Lung) | TBD |

| Other Derivative | LCLC-103H (Lung) | 1.23 - 7.39 |

Mechanism of Action

The mechanism through which 5-(Quinolin-8-yl)furan-2-carbaldehyde exerts its anticancer effects likely involves the inhibition of critical enzymes and pathways involved in cancer cell proliferation. For instance, it may act as an inhibitor of topoisomerases or cyclooxygenases (COX), which are pivotal in cancer cell survival and growth .

Anti-inflammatory Activity

In addition to its anticancer properties, quinoline derivatives have been studied for their anti-inflammatory effects. The compound has shown potential in inhibiting nitric oxide synthase (iNOS) and COX enzymes, thereby reducing inflammation in various models .

Case Studies

- In Vitro Antitumor Activity Study : A study conducted on several quinoline derivatives, including those similar to 5-(Quinolin-8-yl)furan-2-carbaldehyde, demonstrated significant inhibition of cancer cell growth using crystal violet assays. The results indicated that modifications to the quinoline structure could enhance cytotoxicity against specific cancer lines .

- Anti-inflammatory Evaluation : Another investigation focused on the anti-inflammatory potential of furan-containing quinoline derivatives. The study highlighted that compounds with furan rings exhibited better inhibition of inflammatory markers compared to their non-furan counterparts, suggesting that the furan moiety may play a crucial role in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Quinolin-8-yl)furan-2-carbaldehyde?

- Methodology : Cross-coupling reactions, such as Suzuki-Miyaura coupling, are effective for introducing the quinoline moiety to the furan-carbaldehyde scaffold. Phosphine ligands (e.g., Pd(PPh₃)₄) and aryl halides are commonly used. Post-synthetic oxidation of hydroxymethyl groups to carbaldehydes can be achieved using MnO₂ or TEMPO/oxone systems .

- Key Considerations : Optimize reaction conditions (solvent, temperature) to minimize side reactions like over-oxidation or ligand degradation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR for structural elucidation of the quinoline and furan rings. Chemical shifts for aldehyde protons typically appear at δ 9.6–10.2 ppm .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement) .

- IR Spectroscopy : Confirm aldehyde C=O stretching vibrations (~1700 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

- Hazards : Based on analogous aldehydes (e.g., quinoxaline-2-carboxaldehyde), it may cause skin/eye irritation (GHS Category 2). Use PPE (gloves, goggles) and work in a fume hood .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can thermodynamic stability be experimentally determined for this compound?

- Method : Combustion calorimetry measures enthalpy of formation (ΔHf°) by burning the compound in oxygen. For example, 5-(nitrophenyl)furan-2-carbaldehyde derivatives exhibit ΔHf° values between -350 to -400 kJ/mol in the solid state .

- Data Interpretation : Compare experimental results with computational methods (e.g., DFT) to validate accuracy.

Q. What catalytic mechanisms might involve 5-(Quinolin-8-yl)furan-2-carbaldehyde in acid-catalyzed reactions?

- Mechanistic Insight : Acidic conditions (e.g., H₂SO₄) can protonate the aldehyde group, facilitating nucleophilic attacks or isomerization. For instance, HMF analogs form isomers like 5-(hydroxymethyl)furan-3-carbaldehyde under acid catalysis .

- Kinetic Studies : Monitor reaction progress via HPLC or in situ FTIR to identify intermediates.

Q. How can biological activity be systematically evaluated for this compound?

- Assays :

- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cell viability .

- Structure-Activity Relationships (SAR) : Modify substituents on the quinoline or furan rings to correlate structural features with bioactivity.

Contradictions and Resolution

- Spectral Discrepancies : Variations in NMR/IR data may arise from solvent effects or crystallinity. Always report solvent (e.g., CDCl₃ vs. DMSO-d₆) and compare with computational predictions .

- Thermodynamic Values : Discrepancies between experimental and computational ΔHf° values require error analysis (e.g., purity of samples, calibration of instruments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.